Goshonoside F5

In vivo pharmacology Endotoxemia Diterpene glycoside

Goshonoside F5 (GF5; C₃₂H₅₄O₁₃, MW 646.77) is an ent-labdane diterpene glucoside isolated from the leaves and unripe fruits of Rubus chingii Hu (Rosaceae), the source plant of the traditional Chinese medicine Rubi Fructus (Fu-Pen-Zi). It belongs to the goshonoside family of diterpene glycosides (F1–F7, J1–J16, G) that serve as chemotaxonomic markers distinguishing R.

Molecular Formula C32H54O13
Molecular Weight 646.8 g/mol
CAS No. 90851-28-8
Cat. No. B162068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGoshonoside F5
CAS90851-28-8
Molecular FormulaC32H54O13
Molecular Weight646.8 g/mol
Structural Identifiers
SMILESCC(=CCOC1C(C(C(C(O1)CO)O)O)O)CCC2C(=C)CCC3C2(CCC(C3(C)COC4C(C(C(C(O4)CO)O)O)O)O)C
InChIInChI=1S/C32H54O13/c1-16(10-12-42-29-27(40)25(38)23(36)19(13-33)44-29)5-7-18-17(2)6-8-21-31(18,3)11-9-22(35)32(21,4)15-43-30-28(41)26(39)24(37)20(14-34)45-30/h10,18-30,33-41H,2,5-9,11-15H2,1,3-4H3
InChIKeyQIOMMMCQFIBVKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Goshonoside F5 (CAS 90851-28-8): An Ent-Labdane Diterpene Glucoside with Dual NF-κB/MAPK Pathway Inhibition and In Vivo Anti-Inflammatory Validation


Goshonoside F5 (GF5; C₃₂H₅₄O₁₃, MW 646.77) is an ent-labdane diterpene glucoside isolated from the leaves and unripe fruits of Rubus chingii Hu (Rosaceae), the source plant of the traditional Chinese medicine Rubi Fructus (Fu-Pen-Zi) [1]. It belongs to the goshonoside family of diterpene glycosides (F1–F7, J1–J16, G) that serve as chemotaxonomic markers distinguishing R. chingii from other Rubus species [2]. Among these congeners, goshonoside F5 is uniquely characterized by a quantitatively defined, dual-pathway anti-inflammatory mechanism: it suppresses NF-κB signaling by inhibiting IκB-α/β phosphorylation and p65 nuclear translocation, while simultaneously attenuating MAPK signaling through suppression of p38 and JNK phosphorylation, as demonstrated in LPS-stimulated murine peritoneal macrophages [1]. This mechanistic profile is supported by in vivo efficacy data in a mouse endotoxemia model [1].

Why Goshonoside F5 Cannot Be Replaced by Other Goshonosides or Generic NF-κB/MAPK Pathway Inhibitors


The goshonoside family comprises at least seven F-series congeners (F1–F7) co-occurring in R. chingii leaves, yet pharmacological characterization is almost entirely confined to goshonoside F5 [1]. Goshonosides F1, F2, F3, F4, F6, and F7 have no reported experimental pharmacological activity [2], meaning that substitution with any of these congeners would introduce an uncharacterized entity into an experimental system. Beyond the immediate goshonoside family, other natural-product NF-κB/MAPK inhibitors such as geniposide (an iridoid glycoside) and andrographolide (an ent-labdane diterpenoid lacking the diglycoside moiety) differ substantially in potency, mediator-selectivity, and in vivo validation status [3][4]. These differences preclude simple functional interchange in assays where quantitative pathway inhibition, mediator profiling, or in vivo translational relevance is required. The sections below provide the specific quantitative evidence supporting these differentiation claims.

Quantitative Differentiation Evidence: Goshonoside F5 vs. Closest Analogs and In-Class Alternatives


Only Goshonoside F5 Among the F-Series Congeners Has Demonstrated In Vivo Anti-Inflammatory Efficacy and Survival Benefit in an Endotoxemia Model

Goshonoside F5 (GF5) is the sole member of the goshonoside F-series (F1–F7) for which in vivo pharmacological efficacy has been reported. In a mouse endotoxic shock model, GF5 administered intraperitoneally at 30 and 90 mg/kg significantly reduced circulating levels of the pro-inflammatory cytokines IL-6 and TNF-α, and increased overall survival [1]. By contrast, goshonosides F1, F2, F3, F4, F6, and F7 have no reported experimental pharmacological activity of any kind, as documented in the authoritative phytochemical inventory of the Shanghai Institute of Organic Chemistry, CAS [2]. This gap is not merely an absence of negative data; it represents a complete lack of any functional characterization for these congeners.

In vivo pharmacology Endotoxemia Diterpene glycoside Anti-inflammatory Survival model

Approximately 35-Fold Greater Potency for Nitric Oxide Inhibition Compared with Geniposide, a Mechanistically Analogous NF-κB/MAPK Inhibitor

Goshonoside F5 inhibits LPS-induced nitric oxide (NO) production with an IC50 of 3.84 μM in murine peritoneal macrophages [1]. Geniposide, an iridoid glycoside that similarly suppresses NF-κB and MAPK signaling in macrophages, inhibits NO production with an IC50 of 135.9 μM in LPS-stimulated RAW 264.7 macrophages [2]. This represents an approximately 35-fold potency advantage for GF5, though the comparison is cross-study and involves different macrophage populations (peritoneal vs. RAW 264.7). Both assays used LPS as the stimulus, and both compounds act through convergent NF-κB/MAPK suppression mechanisms, lending support to the cross-study comparison despite the cell-type difference.

Nitric oxide inhibition NF-κB pathway Macrophage inflammation Potency comparison IC50

Broader and More Potent Multi-Mediator Inhibition Profile Compared with Andrographolide, the Prototypical Ent-Labdane Anti-Inflammatory Diterpenoid

Goshonoside F5 has been profiled across four inflammatory mediators in a single study: NO (IC50=3.84 μM), PGE2 (IC50=3.16 μM), TNF-α (IC50=4.09 μM), and IL-6 (IC50=17.04 μM) in LPS-stimulated murine peritoneal macrophages [1]. Andrographolide, the most widely studied ent-labdane diterpenoid anti-inflammatory agent, has reported IC50 values of NO=7.4 μM, PGE2=8.80 μM, and TNF-α=23.3 μM in LPS+IFN-γ-stimulated RAW 264.7 macrophages [2]. Across the three mediators where direct cross-study comparison is possible (NO, PGE2, TNF-α), goshonoside F5 exhibits 1.9-fold to 5.7-fold greater potency. Additionally, GF5's IL-6 IC50 of 17.04 μM provides a fourth quantitative mediator dimension not systematically reported for andrographolide in a comparable single-study format. The cell-type difference (peritoneal vs. RAW 264.7) and stimulus difference (LPS alone vs. LPS+IFN-γ) represent acknowledged cross-study variables.

Multi-cytokine inhibition PGE2 TNF-α IL-6 Ent-labdane diterpenoid Potency profiling

Goshonoside F5 Is the Only F-Series Goshonoside Established as a Validated HPLC Quality-Control Marker for Rubi Fructus Authentication

An HPLC-ELSD method has been developed and validated specifically for the quantification of goshonoside F5 in Rubi Fructus (the dried unripe fruit of R. chingii), demonstrating excellent linearity (R²>0.9995), accuracy, sensitivity, and repeatability [1]. This method enables goshonoside F5 to serve as a chemical marker for herbal material authentication and batch-to-batch consistency assessment. No equivalent validated analytical method has been reported for goshonosides F1, F2, F3, F4, F6, or F7 [2]. This methodological asymmetry means that goshonoside F5 is the only F-series congener that can be reliably quantified in complex botanical matrices using a published, validated protocol, which is a prerequisite for any quality-controlled procurement of Rubi Fructus reference materials or extracts.

Quality control HPLC-ELSD Method validation Rubi Fructus Phytochemical marker

Goshonoside F5: Evidence-Backed Application Scenarios for Research Procurement and Experimental Use


In Vivo Anti-Inflammatory Pharmacology Studies Requiring an Ent-Labdane Diterpene Glucoside with Survival Endpoint Data

Goshonoside F5 is the preferred ent-labdane diterpene glucoside for in vivo inflammatory disease models, particularly LPS-induced endotoxemia, where survival is a primary endpoint. The compound has demonstrated statistically significant reduction of circulating IL-6 and TNF-α and increased survival at 30 and 90 mg/kg i.p. in mice [1]. No other F-series goshonoside offers any in vivo pharmacological data, making GF5 the only viable candidate within this chemical class for translational inflammation research requiring whole-animal validation [2].

Multi-Mediator Mechanistic Studies of NF-κB/MAPK Dual Pathway Inhibition in Macrophages

For researchers investigating the coordinated regulation of inflammatory mediators through simultaneous NF-κB and MAPK pathway suppression, goshonoside F5 provides a uniquely characterized tool compound. Its four-mediator IC50 profile (NO=3.84, PGE2=3.16, TNF-α=4.09, IL-6=17.04 μM) was established in a single study using LPS-stimulated peritoneal macrophages, with parallel demonstration of IκB-α/β phosphorylation inhibition and p38/JNK phosphorylation suppression [1]. This internally consistent dataset enables quantitative benchmarking of pathway inhibition across multiple downstream readouts without inter-study variability confounding mediator-to-mediator comparisons [1].

Quality-Control-Driven Procurement of Authenticated Rubi Fructus Extracts and Reference Standards

Goshonoside F5 serves as a validated chemical marker for the authentication and standardization of Rubi Fructus (Fu-Pen-Zi) herbal materials. The published HPLC-ELSD method (R²>0.9995) provides a reproducible, sensitive analytical framework for quantifying goshonoside F5 content in raw botanical material and extracts [1]. Analytical laboratories and botanical extract manufacturers can leverage this method for batch-release testing, supplier qualification, and ensuring phytochemical consistency across procurement lots. The absence of equivalent validated methods for other goshonosides [2] makes GF5 the analytically defensible choice for marker-based quality control.

Comparative Screening Cascades for Natural-Product NF-κB Inhibitor Discovery

In screening programs that benchmark novel natural-product NF-κB inhibitors against known reference compounds, goshonoside F5 offers a well-characterized comparator with potency and selectivity advantages over commonly used alternatives. Its NO IC50 of 3.84 μM compares favorably to geniposide (135.9 μM, ~35-fold less potent [1]) and andrographolide (7.4 μM, ~1.9-fold less potent [2]), providing a more sensitive baseline for detecting incremental potency improvements in hit-to-lead campaigns. The comprehensive multi-mediator profile also allows hits to be evaluated for breadth of mediator suppression, not just single-endpoint potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Goshonoside F5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.